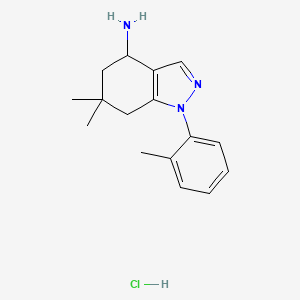
6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride
Übersicht
Beschreibung
6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C16H22ClN3 and its molecular weight is 291.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6,6-Dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine hydrochloride (commonly referred to as the indazole derivative) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₆H₂₂ClN₃
- CAS Number : 1242339-61-2
- Molecular Weight : 283.82 g/mol
- Hazard Classification : Irritant
The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that indazole derivatives often exhibit properties such as:
- Antitumor Activity : Indazole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the inhibition of specific kinases involved in cancer progression.
- Antimicrobial Activity : Some studies suggest that these compounds possess broad-spectrum antibacterial properties, making them potential candidates for treating infections caused by resistant strains.
- Neuroprotective Effects : There is emerging evidence that indazole derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of indazole derivatives. For instance:
- IC50 Values : A study reported that certain indazole derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines (e.g., HCT116 colon cancer cells) .
| Compound | Target | IC50 (nM) | Cancer Type |
|---|---|---|---|
| 81c | PLK4 | <10 | Colon |
| 82a | Pim-1 | 0.4 | Multiple Myeloma |
| 83 | FGFR1 | 2.9 | Gastric |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Microbial Inhibition : In vitro assays demonstrated that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Escherichia coli | 4 |
| Mycobacterium tuberculosis | 0.5 |
Neuroprotective Effects
Research into the neuroprotective effects of indazole derivatives suggests potential applications in treating neurodegenerative diseases:
- Mechanism : The proposed mechanism involves modulation of neuroinflammatory pathways and protection against oxidative stress.
Case Studies
- Case Study on Tumor Growth Inhibition :
- Clinical Trials for Antimicrobial Efficacy :
Eigenschaften
IUPAC Name |
6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.ClH/c1-11-6-4-5-7-14(11)19-15-9-16(2,3)8-13(17)12(15)10-18-19;/h4-7,10,13H,8-9,17H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINFOOVOHGEONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(CC(C3)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-61-2 | |
| Record name | 1H-Indazol-4-amine, 4,5,6,7-tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















